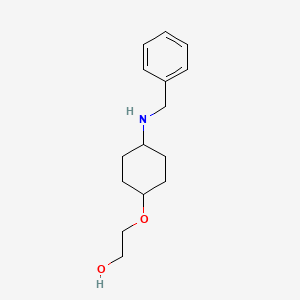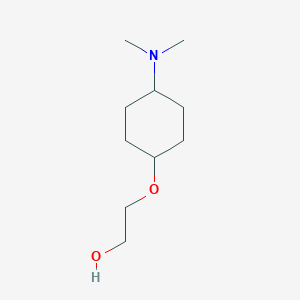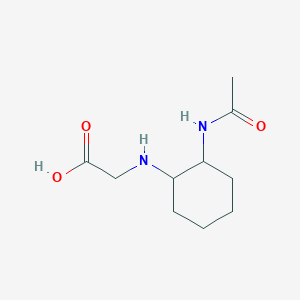![molecular formula C12H22N2O3 B7927891 [(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927891.png)
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid is a synthetic organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol This compound is characterized by the presence of an acetylamino group attached to a cyclohexyl ring, which is further connected to an ethyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which is subsequently hydrogenated to form cyclohexane.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group on the cyclohexyl ring reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ethyl-amino Group: The ethyl-amino group can be introduced through an alkylation reaction, where an ethyl halide reacts with an amine group on the cyclohexyl ring in the presence of a base such as sodium hydride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxylic acid group is formed by reacting a suitable precursor with carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases to break down specific bonds within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2), bromine (Br2)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
[(4-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in the alkyl group can affect the compound’s properties and reactivity.
[(4-Acetylamino-cyclohexyl)-propyl-amino]-acetic acid: This compound has a propyl group instead of an ethyl group, which can also influence its properties and applications.
[(4-Acetylamino-cyclohexyl)-butyl-amino]-acetic acid:
Properties
IUPAC Name |
2-[(4-acetamidocyclohexyl)-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(8-12(16)17)11-6-4-10(5-7-11)13-9(2)15/h10-11H,3-8H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPPQNGYOFFUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCC(CC1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927811.png)
![{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927835.png)
![{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927840.png)
![[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927845.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927853.png)
![{2-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927856.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927859.png)
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927868.png)


![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7927880.png)

![[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7927888.png)
![[(2-Acetylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7927893.png)
